molecular formula C7H9NO3 B2511613 5-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid CAS No. 1554659-27-6

5-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2511613
CAS No.: 1554659-27-6
M. Wt: 155.153
InChI Key: PSLIOHOECOPPSR-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by the presence of a methoxymethyl group attached to the pyrrole ring at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-(methoxymethyl)-1H-pyrrole with a suitable carboxylating agent under controlled conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets industry standards for purity and quality.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while reduction may produce 5-(methoxymethyl)-1H-pyrrole-2-methanol.

Scientific Research Applications

5-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-yl acetic acid
  • 4-(2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)butanoic acid
  • 4-(2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid

Uniqueness

5-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific functional groups and their positions on the pyrrole ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-(methoxymethyl)-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-11-4-5-2-3-6(8-5)7(9)10/h2-3,8H,4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLIOHOECOPPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554659-27-6
Record name 5-(methoxymethyl)-1H-pyrrole-2-carboxylic acid
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